molecular formula C10H8O2S2 B8770179 5-(5-Methylthiophen-2-yl)thiophene-2-carboxylic acid

5-(5-Methylthiophen-2-yl)thiophene-2-carboxylic acid

Cat. No.: B8770179
M. Wt: 224.3 g/mol
InChI Key: IXBLSEXHGFIZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Methylthiophen-2-yl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C10H8O2S2 and its molecular weight is 224.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8O2S2

Molecular Weight

224.3 g/mol

IUPAC Name

5-(5-methylthiophen-2-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H8O2S2/c1-6-2-3-7(13-6)8-4-5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

IXBLSEXHGFIZOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(S2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of Step 14a (0.37 g, 1.54 mmol), dioxane (5 mL) and LiOH (1N, 3.1 mL, 3.1 mmol) are placed in a flask. Additional dioxane (5 mL) is then added for solubility and stirred for 24 h at rt. 1N HCl is added slowly until pH<6, whereupon a precipitate forms. The precipitate is then collected by filtration, rinsed with water, and dried in a 70° C. vacuum oven to provide the product as a yellow solid (0.30 g, 86%). MS for C10H8O2S2 (ESI) (M−H)+ m/z 223.
Quantity
0.37 g
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
86%

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